molecular formula C13H13NO3 B13693910 Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate

Cat. No.: B13693910
M. Wt: 231.25 g/mol
InChI Key: QLIHYFLKVBFSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a meta-tolyl (m-tolyl) group at position 3, and a methyl ester at position 2. Isoxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications . The meta-tolyl substituent introduces steric and electronic effects distinct from para- or ortho-substituted analogs, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 5-methyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-5-4-6-10(7-8)12-11(13(15)16-3)9(2)17-14-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIHYFLKVBFSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate

General Synthetic Strategy

The synthesis typically follows a sequence involving:

  • Construction of the isoxazole ring via cyclization reactions starting from β-ketoesters or related precursors.
  • Introduction of the methyl and m-tolyl substituents at the 5- and 3-positions, respectively.
  • Esterification or methylation to yield the methyl carboxylate at the 4-position.

Detailed Synthetic Procedures

Formation of Ethyl 5-methylisoxazole-4-carboxylate Intermediate

A key intermediate, ethyl 5-methylisoxazole-4-carboxylate, is prepared by reacting ethyl ethoxymethyleneacetoacetate with hydroxylamine salts under controlled temperature conditions. Specifically, hydroxylamine hydrochloride is neutralized with sodium hydroxide in aqueous solution, followed by addition of absolute ethanol and the ethyl ethoxymethyleneacetoacetate. The mixture is stirred for an extended period (e.g., 30 hours) at low temperature to promote cyclization and isoxazole ring formation. The product is isolated by solvent removal and vacuum distillation, yielding a clear oil of ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0).

Introduction of the m-Tolyl Group at the 3-Position

The m-tolyl substituent is typically introduced via electrophilic aromatic substitution or cross-coupling reactions on appropriate isoxazole precursors. Literature reports describe catalytic isomerization and acylation procedures where 3-substituted isoxazol-5(4H)-ones are acylated and subsequently methylated to afford 4-acyl-5-methoxyisoxazoles, which can be further transformed to the desired 3-(m-tolyl) substituted isoxazoles.

Methylation of the Carboxylic Acid

Methylation of the carboxylic acid functionality is commonly achieved by treatment with diazomethane, converting 4-acyl-5-hydroxyisoxazoles to the corresponding methyl esters. This step is crucial to obtain this compound with high purity and yield.

Catalytic Isomerization Method

A notable method involves catalytic isomerization of isoxazoles in the presence of iron(II) chloride tetrahydrate (FeCl2·4H2O) as a catalyst in 1,4-dioxane at elevated temperatures (~105 °C). This approach facilitates the conversion of 4-acyl-5-methoxyisoxazoles to methyl esters with various substituents, including m-tolyl, yielding the target compound in moderate to high yields (e.g., 75–93%) depending on reaction time and substituent nature.

Crystallization and Purification

The carboxylic acid intermediates formed during synthesis are often crystallized to improve purity. Preferred solvents for crystallization include toluene, acetic acid, ethyl acetate, and chlorinated solvents such as chloroform or methylene chloride. Heating the mixture of the acid and solvent promotes crystallization, which is critical for obtaining high-quality intermediates for further reactions.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to isoxazole Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate, EtOH, 0–10 °C, 30 h Not specified Formation of ethyl 5-methylisoxazole-4-carboxylate intermediate
2 Acylation and methylation Acylation of 3-substituted isoxazol-5(4H)-ones, followed by methylation with diazomethane 40–93% Catalytic isomerization with FeCl2·4H2O in 1,4-dioxane at 105 °C
3 Crystallization Solvent mixture (e.g., toluene/acetic acid), heating N/A Purification of 5-methylisoxazole-4-carboxylic acid intermediates

Research Outcomes and Observations

  • The catalytic isomerization method using FeCl2·4H2O has proven effective for synthesizing isoxazole derivatives with diverse substituents, including m-tolyl, yielding high purity products suitable for further functionalization.
  • The choice of solvent and crystallization conditions significantly impacts the purity and yield of carboxylic acid intermediates, with toluene/acetic acid mixtures being optimal for crystallization.
  • Extended reaction times and controlled temperatures are critical in the cyclization step to ensure complete conversion and minimize by-products.
  • The methylation step using diazomethane is efficient but requires careful handling due to the reagent's toxicity and instability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxides, and reduced derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Meta-Tolyl vs. Phenyl and Para-Tolyl

  • Crystallographic studies show that phenyl-substituted derivatives form head-to-head dimers via O–H···O hydrogen bonds and exhibit planar conformations .
  • Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate :
    The para-tolyl isomer has a methyl group at the para position, creating a more symmetrical structure. This symmetry enhances crystallinity compared to the meta isomer. Para-substitution also induces stronger electron-donating effects, which could stabilize the isoxazole ring’s electrophilic centers .

Table 1: Substituent Impact on Physical Properties

Compound Substituent (Position 3) Melting Point (°C) Notable Interactions
Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate m-tolyl Not reported Steric hindrance from methyl
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl 126–127 O–H···O hydrogen bonds
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate p-tolyl Not reported Enhanced crystallinity

Ester Group Variations: Methyl vs. Ethyl

  • However, ethyl esters are more prone to hydrolysis under basic conditions, affecting stability .
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Substitution at position 4 with an amino group and position 3 with methoxy introduces intramolecular N–H···O hydrogen bonding, stabilizing the planar conformation. This contrasts with the non-hydrogen-bonding methyl ester in the target compound .

Table 2: Ester Group and Functional Modifications

Compound Ester Group Additional Substituents Key Feature
This compound Methyl None High steric demand at position 3
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Ethyl None Higher lipophilicity
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Methyl 4-Amino, 3-methoxy Intramolecular H-bonding

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

  • 9-(5-Amino-3-methylisoxazol-4-yl)-7-nitro-2,3,4,9-tetrahydro-1H-xanthen-1-one (11e): The nitro group at position 7 is strongly electron-withdrawing, polarizing the xanthenone ring and altering the isoxazole’s electron density. This contrasts with the electron-donating methyl group in the target compound .

Table 3: Electronic Effects on Reactivity

Compound Substituent Electronic Effect Potential Impact
This compound m-tolyl (methyl) Electron-donating Increased ring stability
11e 7-Nitro Electron-withdrawing Enhanced electrophilicity
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl Electron-withdrawing Improved metabolic stability

Biological Activity

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate is a compound of considerable interest within the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The compound's molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 219.24 g/mol. Its unique substitution pattern enhances lipophilicity, facilitating interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to modulation of enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological effects .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that it exhibits moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

Research has indicated that the compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as HeLa and K562. The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa12.7
K56214.9

Case Studies

  • Anticancer Mechanism
    A study explored the effects of this compound on HeLa cells, revealing that the compound induced apoptosis through both extrinsic and intrinsic signaling pathways. This was evidenced by increased levels of caspases and changes in mitochondrial membrane potential, indicating a robust mechanism for inducing cell death in cancerous cells .
  • Antimicrobial Efficacy
    A comparative analysis demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics against certain strains of bacteria, suggesting its potential as a lead compound for drug development in combating resistant bacterial infections .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate, and what reagents are typically employed? Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical route involves reacting substituted oximes (e.g., m-tolualdehyde oxime) with β-ketoesters (e.g., methyl acetoacetate) in the presence of anhydrous ZnCl₂ as a catalyst. The reaction proceeds under solvent-free conditions at 60–80°C, followed by hydrolysis with 5% NaOH to isolate the carboxylic acid intermediate, which is esterified to yield the final product . Alternative methods use microwave-assisted synthesis to reduce reaction time and improve yield .

Advanced Question: Q. How can reaction parameters (temperature, catalyst loading, solvent) be optimized to maximize yield and purity? Methodological Answer:

  • Temperature: Elevated temperatures (80–100°C) enhance reaction kinetics but may promote side reactions (e.g., ester hydrolysis). Controlled heating (60–70°C) balances efficiency and selectivity .
  • Catalysts: ZnCl₂ or FeCl₃ (0.1–0.2 mmol per 1 mmol substrate) are effective Lewis acids. Catalyst recycling studies show <10% yield drop after three cycles .
  • Solvent-Free vs. Solvent-Based: Solvent-free conditions reduce purification steps but require precise temperature control. Polar aprotic solvents (e.g., DMF) improve solubility for sterically hindered substrates .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at C5, m-tolyl at C3). Key signals include δ ~2.5 ppm (C5-CH₃) and aromatic protons at δ 7.1–7.4 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 246.1) and fragmentation patterns .
  • X-Ray Crystallography: Resolves bond lengths (e.g., C–O = 1.36 Å in the isoxazole ring) and dihedral angles (e.g., 54.4° between isoxazole and phenyl rings) .

Advanced Question: Q. How can computational methods (DFT, molecular docking) complement experimental structural data? Methodological Answer:

  • Density Functional Theory (DFT): Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Deviations >0.05 Å from X-ray data indicate conformational flexibility .
  • Molecular Docking: Models interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. Key residues (e.g., Ser530 in COX-2) may hydrogen-bond with the ester group .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Question: Q. What biological activities have been reported for this compound and its analogs? Methodological Answer:

  • Antimicrobial Activity: Analogous ethyl derivatives (e.g., Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate) show MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Anticancer Potential: Methyl isoxazole derivatives inhibit tubulin polymerization (IC₅₀ = 2.1 µM in MCF-7 cells) .

Advanced Question: Q. How can SAR studies guide the design of more potent derivatives? Methodological Answer:

  • Substitution Patterns: Introducing electron-withdrawing groups (e.g., -NO₂ at the phenyl meta position) enhances antimicrobial activity by 30% compared to methyl substituents .
  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility but reduces cell permeability. Prodrug strategies (e.g., PEGylation) balance bioavailability .

Stability and Degradation

Basic Question: Q. What storage conditions are recommended to ensure compound stability? Methodological Answer:

  • Temperature: Store at 0–6°C in airtight containers to prevent ester hydrolysis. Accelerated stability studies show <5% degradation after 6 months under these conditions .
  • Light Sensitivity: Amber glass vials mitigate photodegradation (e.g., UV-induced ring-opening reactions) .

Advanced Question: Q. What analytical methods are used to study degradation pathways? Methodological Answer:

  • HPLC-MS: Identifies degradation products (e.g., 5-methylisoxazole-4-carboxylic acid) via retention time and m/z matching .
  • Kinetic Studies: Pseudo-first-order rate constants (k) are derived from Arrhenius plots (Eₐ = 45–60 kJ/mol for ester hydrolysis) .

Data Contradictions and Reproducibility

Basic Question: Q. How should researchers address discrepancies in reported melting points or spectral data? Methodological Answer:

  • Purity Verification: Use HPLC (≥95% purity) to exclude impurities affecting physical properties. For example, residual solvents (e.g., DMF) lower observed melting points .
  • Standardized Protocols: Reproduce synthesis under literature conditions (e.g., ZnCl₂ catalyst, 60°C) and cross-validate NMR shifts with PubChem data .

Advanced Question: Q. What strategies resolve contradictions in mechanistic hypotheses (e.g., cyclization vs. nucleophilic substitution)? Methodological Answer:

  • Isotopic Labeling: Track ¹⁸O incorporation in ester groups to confirm cyclization pathways .
  • In Situ Monitoring: ReactIR or Raman spectroscopy identifies intermediates (e.g., nitrile oxides) during reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.